molecular formula C6H5BN2O2 B1464050 (6-Cyanopyridin-3-yl)boronic acid CAS No. 1011722-07-8

(6-Cyanopyridin-3-yl)boronic acid

Cat. No.: B1464050
CAS No.: 1011722-07-8
M. Wt: 147.93 g/mol
InChI Key: JRWBBVDYZMMZOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Cyanopyridin-3-yl)boronic acid is a boronic acid derivative with the chemical formula C6H5BN2O2. This compound is part of the broader class of pyridinylboronic acids, which are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling . The presence of both a cyano group and a boronic acid moiety in its structure makes it a valuable intermediate in the synthesis of various complex molecules.

Mechanism of Action

Target of Action

The primary target of (6-Cyanopyridin-3-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, this compound interacts with its target, the palladium catalyst, through two key processes: oxidative addition and transmetalation .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, facilitated by this compound, affects the biochemical pathway of carbon–carbon bond formation . This reaction allows for the joining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It is an inhibitor for cyp3a4 .

Result of Action

The result of the action of this compound in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This bond formation is a critical step in the synthesis of various organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and atmosphere. The compound is typically stored in an inert atmosphere at room temperature . These conditions help maintain the stability of the compound and ensure its efficacy in the Suzuki–Miyaura coupling reaction .

Biochemical Analysis

Biochemical Properties

(6-Cyanopyridin-3-yl)boronic acid plays a significant role in biochemical reactions, particularly as a reagent in Suzuki-Miyaura coupling. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst, leading to the formation of biaryl compounds . The compound interacts with enzymes and proteins that facilitate these reactions, such as palladium complexes and ligands that stabilize the transition state. The nature of these interactions is primarily based on the formation of covalent bonds between the boronic acid group and the catalytic site of the enzyme or protein.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that the compound is relatively stable at room temperature but may degrade under extreme conditions, such as high temperatures or acidic environments . Over time, the effects of this compound on cells may diminish as the compound degrades, leading to a reduction in its biochemical activity. Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Cyanopyridin-3-yl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. A common method includes the use of a halogenated pyridine derivative, which undergoes metalation with an organometallic reagent such as n-butyllithium, followed by reaction with a boron source like trimethyl borate . The reaction is usually carried out at low temperatures to prevent over-alkylation and ensure high yields.

Industrial Production Methods: Industrial production of pyridinylboronic acids, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .

Properties

IUPAC Name

(6-cyanopyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BN2O2/c8-3-6-2-1-5(4-9-6)7(10)11/h1-2,4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWBBVDYZMMZOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716544
Record name (6-Cyanopyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011722-07-8
Record name (6-Cyanopyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Cyanopyridine-5-boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Cyanopyridin-3-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(6-Cyanopyridin-3-yl)boronic acid
Reactant of Route 3
Reactant of Route 3
(6-Cyanopyridin-3-yl)boronic acid
Reactant of Route 4
Reactant of Route 4
(6-Cyanopyridin-3-yl)boronic acid
Reactant of Route 5
Reactant of Route 5
(6-Cyanopyridin-3-yl)boronic acid
Reactant of Route 6
(6-Cyanopyridin-3-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.